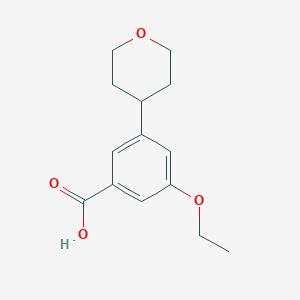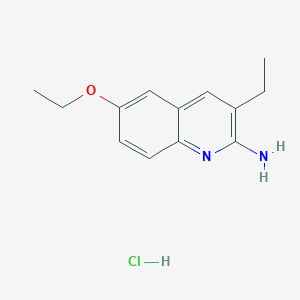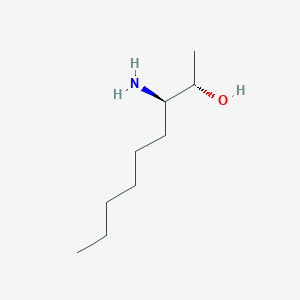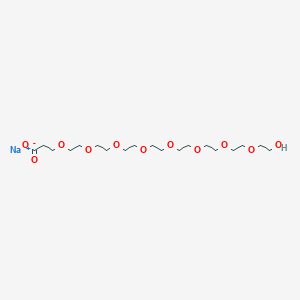![molecular formula C24H46O11 B13721471 (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13721471.png)
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol is a complex carbohydrate derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of the dodecoxy group. The process begins with the selection of appropriate starting materials, such as monosaccharides, which are then subjected to a series of chemical transformations. These transformations include:
Protection of Hydroxyl Groups: Protecting groups like acetyl or benzyl groups are used to selectively protect hydroxyl groups.
Glycosylation: This step involves the formation of glycosidic bonds between sugar units. Common reagents include glycosyl donors like trichloroacetimidates and glycosyl acceptors.
Introduction of Dodecoxy Group: The dodecoxy group is introduced through etherification reactions using reagents like dodecyl bromide.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using reagents like pyridinium chlorochromate (PCC).
Reduction: Reduction of carbonyl groups back to hydroxyl groups can be achieved using reagents like sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, tosylates, and mesylates under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Aplicaciones Científicas De Investigación
The compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a carbohydrate mimic.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of novel materials and as a surfactant in various formulations.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular pathways. The hydroxyl groups can form hydrogen bonds with biological targets, while the dodecoxy group may enhance membrane permeability or stability.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-methoxy-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
- (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-ethoxy-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
Uniqueness
The presence of the dodecoxy group in the compound distinguishes it from other similar compounds. This long alkyl chain can influence the compound’s solubility, hydrophobicity, and interaction with biological membranes, making it unique in its applications and properties.
Propiedades
Fórmula molecular |
C24H46O11 |
|---|---|
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
(2R,4R,5S)-2-[(3S,4S,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15?,16?,17-,18-,19+,20?,21?,22-,23-,24-/m1/s1 |
Clave InChI |
NLEBIOOXCVAHBD-PNVGOREDSA-N |
SMILES isomérico |
CCCCCCCCCCCCO[C@H]1C([C@@H]([C@@H](C(O1)CO)O[C@@H]2C([C@@H]([C@@H](C(O2)CO)O)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3,5-Difluoro-4-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721389.png)
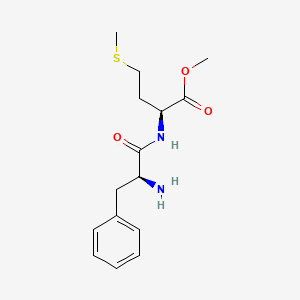
![2-(2-Ethanesulfonyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721398.png)
![3-Bromo-6,7-dihydro-2-methyl-8-trifluoromethyl-5H-cyclopenta-[E]-pyrimidine-[3,2-B]-pyrazole](/img/structure/B13721401.png)
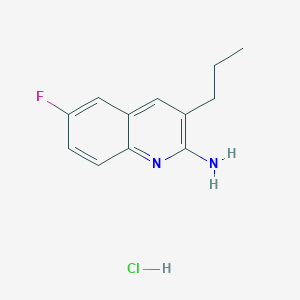
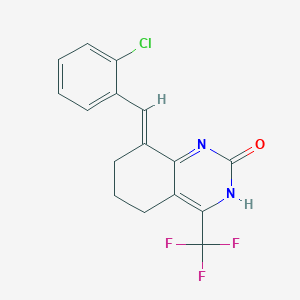
![tetrasodium;(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonate](/img/structure/B13721436.png)
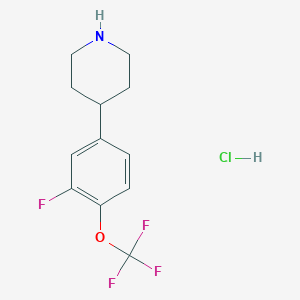
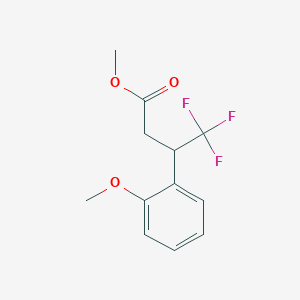
![1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13721462.png)
